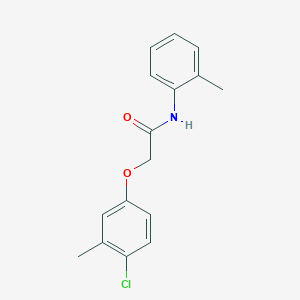
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine can prevent the invasion and metastasis of cancer cells, as well as the progression of certain inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. However, its use in lab experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine. One area of research could focus on the development of more efficient synthesis methods for N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine, which could improve its solubility and bioavailability. Another area of research could focus on the identification of new targets for N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine, which could expand its potential applications in scientific research. Finally, further studies could be conducted to explore the potential use of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine in combination with other anti-cancer drugs or therapies, which could enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline, acetophenone, and thiourea. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine has been studied for its potential applications in various scientific fields, including cancer research, infectious diseases, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-15(12-5-3-2-4-6-12)19-16(20-11)18-14-9-7-13(17)8-10-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHNNZYHWBAMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982131 |
Source


|
| Record name | N-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
CAS RN |
6404-16-6 |
Source


|
| Record name | N-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)

![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)


![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)

